molecular formula C15H20N4O2S2 B7078652 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide

2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide

Cat. No.: B7078652
M. Wt: 352.5 g/mol
InChI Key: YNTCKKVQFYLLDF-GFCCVEGCSA-N
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Description

2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide is a complex organic compound featuring a piperazine ring substituted with a benzyl and a methyl group, connected to a thiazole ring which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring. This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution on the Piperazine Ring: The piperazine ring is then substituted with benzyl and methyl groups. This can be done through nucleophilic substitution reactions using benzyl halides and methyl halides.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from α-haloketones and thiourea under acidic conditions.

    Coupling of Piperazine and Thiazole Rings: The piperazine and thiazole rings are coupled together using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzyl and methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the biochemical pathways involving sulfonamides and thiazoles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring can interact with various biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-carboxamide
  • 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-phosphonate
  • 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfone

Uniqueness

Compared to similar compounds, 2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-12-10-18(11-13-5-3-2-4-6-13)7-8-19(12)15-17-9-14(22-15)23(16,20)21/h2-6,9,12H,7-8,10-11H2,1H3,(H2,16,20,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTCKKVQFYLLDF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(S2)S(=O)(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=C(S2)S(=O)(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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